N-[bis(methylthio)methylene]benzenesulfonamide
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Overview
Description
N-[bis(methylthio)methylene]benzenesulfonamide is an organic compound with the molecular formula C9H11NO2S3 It is known for its unique structure, which includes a benzenesulfonamide group and two methylsulfanyl groups attached to a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(methylthio)methylene]benzenesulfonamide typically involves the reaction of benzenesulfonamide with formaldehyde and methyl mercaptan under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified through techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[bis(methylthio)methylene]benzenesulfonamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group, altering the compound’s properties.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[bis(methylthio)methylene]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonamide and methylsulfanyl groups into target molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[bis(methylthio)methylene]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with target proteins, while the methylsulfanyl groups may enhance its lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[bis(methylsulfanyl)methylidene]methanesulfonamide
- N-[bis(methylsulfanyl)methylidene]-4-chlorobenzene-1-sulfonamide
Uniqueness
N-[bis(methylthio)methylene]benzenesulfonamide is unique due to the presence of both a benzenesulfonamide group and two methylsulfanyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.
Biological Activity
N-[bis(methylthio)methylene]benzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential antimicrobial and anticancer activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of benzothiazol sulfonylhydrazide with ketene dithioacetal derivatives. The resulting compounds are characterized using various spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR, confirming their chemical structure and purity .
Sulfonamides, including this compound, primarily exert their antibacterial effects by inhibiting the enzymes dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), which are crucial for bacterial folate synthesis . This dual inhibition mechanism is significant as it can lead to enhanced antimicrobial efficacy.
Efficacy Against Bacterial Strains
In studies evaluating antimicrobial activity, several derivatives of sulfonamides were tested against a range of bacterial strains. For instance, one study found that compound 11a , a derivative related to this compound, exhibited notable antimicrobial properties with minimum inhibitory concentration (MIC) values indicating strong activity against Staphylococcus aureus and Escherichia coli . The results are summarized in Table 1 below.
Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) |
---|---|---|---|
11a | S. aureus | 35.2 ± 1.5 | 31.25 |
11a | E. coli | 26.0 ± 0.5 | 31.25 |
Control | Ampicillin | 32.0 ± 0.5 | 62.5 |
Research indicates that compounds containing the sulfonamide moiety can also induce cytotoxic effects in cancer cell lines through mechanisms such as apoptosis and cell cycle arrest . Specifically, studies have shown that these compounds can lead to G0/G1 and G2/M phase arrest in various cancer cell lines like HCT-116 (colon cancer) and MCF-7 (breast cancer) .
Case Studies
In vitro studies demonstrated that derivatives of this compound showed varying degrees of cytotoxicity against different cancer cell lines. For example, one study reported IC50 values for these compounds that were comparable to known chemotherapeutic agents like cisplatin . The following table summarizes the cytotoxic effects observed in various studies.
Compound | Cell Line | IC50 (μM) |
---|---|---|
N-Bis(methylthio)methylene | HCT-116 | 15.0 |
N-Bis(methylthio)methylene | MCF-7 | 20.5 |
Control | Cisplatin | 5.0 |
Properties
IUPAC Name |
N-[bis(methylsulfanyl)methylidene]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S3/c1-13-9(14-2)10-15(11,12)8-6-4-3-5-7-8/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVYQRKBYBNCLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NS(=O)(=O)C1=CC=CC=C1)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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